

LC-MS/MS method development for Verapamil using Verapamil-d3 IS

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Compound of Interest

Compound Name: Verapamil-d3 (hydrochloride)

Cat. No.: B8050296

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Application Note: High-Sensitivity LC-MS/MS Method Development for Verapamil Quantitation in Human Plasma

Executive Summary

This guide details the development and validation of a robust LC-MS/MS assay for the quantitation of Verapamil in human plasma, utilizing Verapamil-d3 as the internal standard (IS). Designed for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) environments, this protocol prioritizes high throughput without compromising selectivity.[1]

Key Technical Highlights:

- Linearity: 1.0 – 500 ng/mL.[2][3][4][5]
- Sample Prep: One-step Protein Precipitation (PPT) for maximum throughput.
- Chromatography: Reversed-phase C18 with acidic mobile phase to maximize ionization efficiency of the basic amine.
- Compliance: Aligned with ICH M10 Bioanalytical Method Validation guidelines.

Scientific Rationale & Method Strategy

Analyte Properties & Ionization

Verapamil is a phenylalkylamine calcium channel blocker with a tertiary amine (pKa ~8.9).[6]

- Ionization Mode: Electrospray Ionization in Positive mode (ESI+) is the obligatory choice. The basic nitrogen readily protonates to form .
- Internal Standard Selection: Verapamil-d3 (N-methyl-d3) is selected over structural analogs (e.g., verapamil-d7 or different drugs like propranolol) because it co-elutes perfectly with the analyte, compensating for matrix effects and ionization suppression/enhancement at the specific retention time.[1]

Fragmentation & MRM Design

- Verapamil (MW 454.6): The precursor is m/z 455.3. The dominant product ion is m/z 165.1, corresponding to the 3,4-dimethoxyphenethyl carbocation formed by cleavage adjacent to the nitrogen atom.
- Verapamil-d3 (MW 457.6): The precursor is m/z 458.3.[1]
 - Critical Mechanistic Insight: If the deuterium label is on the N-methyl group (common in commercial "Verapamil-d3"), the dominant fragment m/z 165.1 (the phenethyl group) does not contain the label. Therefore, the transition is 458.3
165.1.
 - Note: Even though the product ion mass is identical to the analyte, the method is selective because the precursor masses are resolved by the first quadrupole (Q1).

Chromatographic Strategy

Verapamil is hydrophobic (LogP ~3.8).[1]

- Column: A C18 column is ideal. We select a sub-2

m particle size (e.g., 1.9

m) to maintain sharp peaks at higher flow rates.

- Mobile Phase: Acidic pH is required to keep the amine protonated for MS sensitivity. However, basic compounds can tail on C18 at low pH due to silanol interactions. Ammonium Formate (10mM) is added to buffer the system and compete for silanol sites, improving peak shape.

Detailed Experimental Protocol

Chemicals & Reagents[7]

- Verapamil HCl: Certified Reference Material (CRM).[1]
- Verapamil-d3 HCl: Isotopic purity 99%.[1][7]
- LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.[1]
- Additives: Formic Acid (FA), Ammonium Formate.[1]

Preparation of Stock & Working Solutions

- Master Stock (1.0 mg/mL): Dissolve Verapamil and Verapamil-d3 separately in Methanol.
- Working Standard (WS): Serially dilute Verapamil stock in 50:50 MeOH:Water to generate calibration levels (e.g., 10, 50, 200, 1000, 5000 ng/mL to yield final plasma concentrations of 1–500 ng/mL).
- IS Working Solution: Dilute Verapamil-d3 to a fixed concentration (e.g., 100 ng/mL) in 100% Acetonitrile. Note: This solution will also serve as the precipitating agent.

Sample Preparation: Protein Precipitation (PPT)

This method uses the "Crash & Shoot" approach for speed.

- Aliquot: Transfer 50

L of plasma (sample/calibrator/QC) into a 96-well plate or microcentrifuge tube.

- Precipitate: Add 150

L of IS Working Solution (Ice-cold ACN containing Verapamil-d3).[1]

- Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.[1]
- Vortex: Mix vigorously for 2 minutes.
- Centrifuge: Spin at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.

- Transfer: Transfer 100

L of the supernatant to a fresh plate.

- Dilute (Optional): Add 100

L of 0.1% Formic Acid in Water to match the initial mobile phase conditions (prevents peak broadening for early eluters, though Verapamil retains well).

LC-MS/MS Conditions

Liquid Chromatography (LC)

- System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
- Column: C18, 50 mm x 2.1 mm, 1.7 – 1.9
m (e.g., Hypersil Gold or Acquity BEH).
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Vol: 2 - 5

L.

- Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile (or MeOH) + 0.1% Formic Acid.[1]

Time (min)	% Mobile Phase B	Event
0.00	10	Initial
0.50	10	Load
2.50	90	Elute
3.00	90	Wash
3.10	10	Re-equilibrate
4.50	10	End

Mass Spectrometry (MS)

- Source: ESI Positive.[2][3][4][5][8]
- Spray Voltage: 3500 - 4500 V.[1]
- Gas Temps: 350°C (Source), 400°C (Sheath).[1]

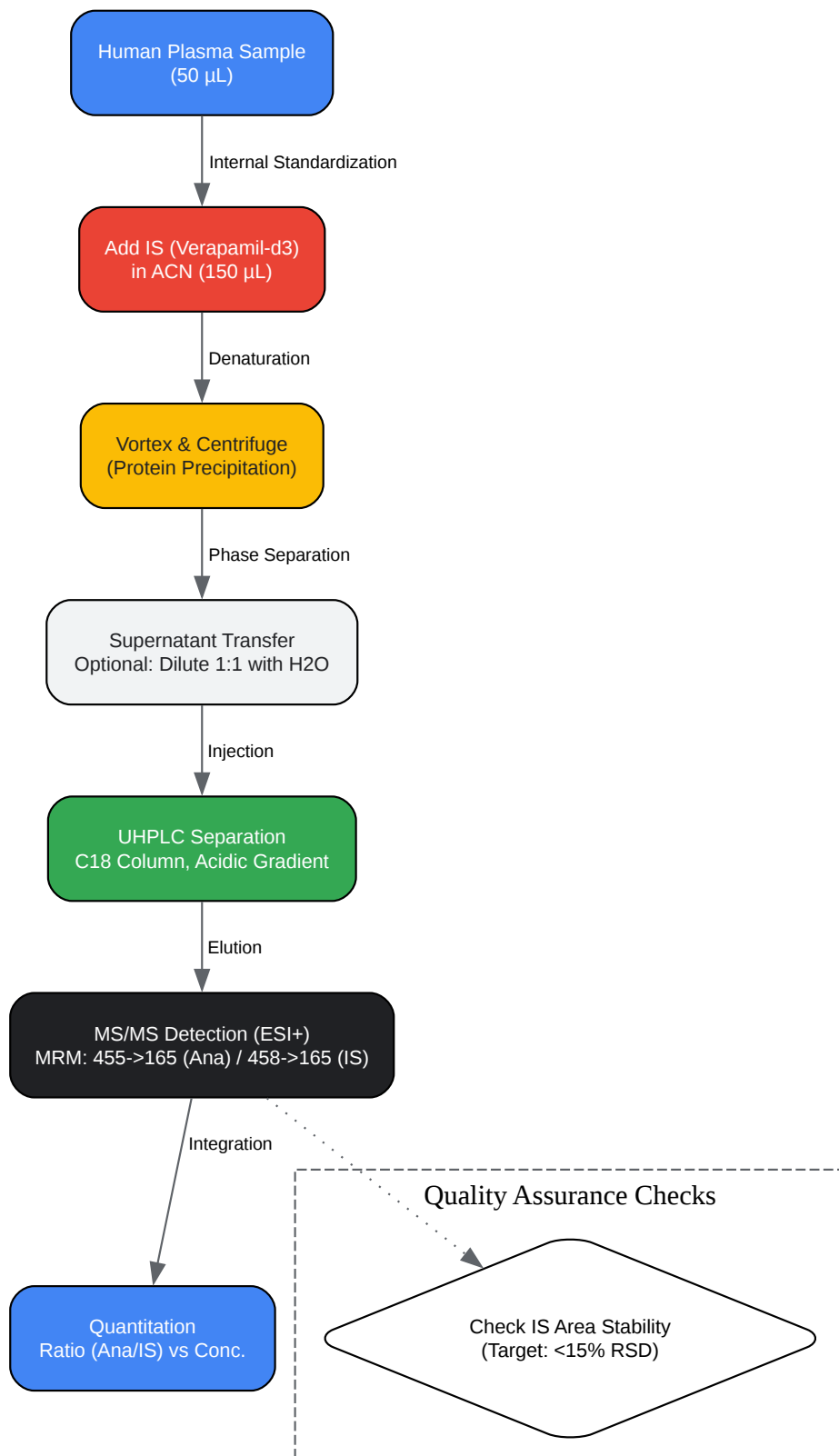
MRM Transitions Table

Analyte	Precursor (m/z)	Product (m/z)	Role	Collision Energy (V)
Verapamil	455.3	165.1	Quantifier	25 - 30
455.3	303.2	Qualifier	18 - 22	
Verapamil-d3	458.3	165.1	Quantifier	25 - 30

Note: Optimize Collision Energy (CE) for your specific platform.[1]

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the self-validating check points.



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Figure 1: Step-by-step workflow for Verapamil extraction and analysis, incorporating IS addition and QC checkpoints.

Method Validation (ICH M10 Compliance)

To ensure Trustworthiness and Integrity, the method must be validated against the ICH M10 guidelines [1].

Linearity & Range

- Requirement: Minimum 6 non-zero standards.
- Acceptance: Back-calculated concentrations must be within $\pm 15\%$ of nominal ($\pm 20\%$ for LLOQ).
- Verapamil Target: Linear fit (weighting) from 1.0 ng/mL (LLOQ) to 500 ng/mL.

Accuracy & Precision

- Protocol: Analyze 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC (30-50% range), High QC (>75% range).
- Criteria: Intra- and inter-run CV% must be 15% ($\pm 20\%$ for LLOQ).[1]

Matrix Effect (ME)

Since we use PPT (a "dirty" extraction), evaluating ME is critical.[1]

- Calculation: Compare the peak area of Verapamil spiked into extracted blank plasma vs. Verapamil in pure solvent.

- Role of IS: Verapamil-d3 must exhibit a similar Matrix Factor (MF) to the analyte. The IS-normalized MF should be close to 1.0.

Selectivity

Analyze blank plasma from 6 different donors. There should be no interfering peaks >20% of the LLOQ area at the retention time of Verapamil (approx 1.5 - 2.0 min).

Expert Troubleshooting & Insights

- Issue: Carryover.
 - Cause: Verapamil is lipophilic and basic; it sticks to injector needles and valve rotors.
 - Solution: Use a strong needle wash (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.5).[\[1\]](#) Ensure the gradient ends with a high organic hold (95% B) for at least 30 seconds.
- Issue: IS Signal Variability.
 - Cause: Inconsistent protein precipitation or phospholipid buildup on the column.
 - Solution: Monitor the phospholipid transition (m/z 184 -> 184) periodically.[\[1\]](#) If phospholipids accumulate, extend the column wash step or switch to a Hybrid SPE-PPT plate (e.g., Ostro or ISOLUTE PPT+).
- Issue: Peak Tailing.
 - Cause: Secondary interactions with silanols.
 - Solution: Increase Ammonium Formate concentration to 20mM or ensure the column is fully end-capped.

References

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